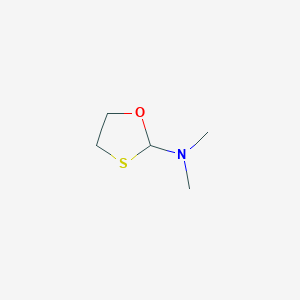
Yttrium ethylenediaminetetra(methylenephosphonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium ethylenediaminetetra(methylenephosphonic acid) (Y-EDTMP) is a radiopharmaceutical agent that has been used in scientific research applications. This compound is a chelating agent that has the ability to bind with yttrium-90 (Y-90), a radioisotope that emits beta particles. Y-90 is used for targeted radiation therapy which is a promising approach for the treatment of cancer.
Wirkmechanismus
Yttrium ethylenediaminetetra(methylenephosphonic acid) binds with Y-90 and forms a complex that is selectively taken up by cancer cells. The beta particles emitted by Y-90 cause DNA damage and cell death in the cancer cells. The targeting ability of Yttrium ethylenediaminetetra(methylenephosphonic acid) reduces the exposure of healthy tissues to radiation, which reduces the side effects of radiation therapy.
Biochemical and Physiological Effects:
Yttrium ethylenediaminetetra(methylenephosphonic acid) has been shown to accumulate in bone tissue, liver tissue, and prostate tissue in preclinical studies. The biodistribution of Yttrium ethylenediaminetetra(methylenephosphonic acid) is dependent on the type of cancer being treated and the route of administration. Yttrium ethylenediaminetetra(methylenephosphonic acid) has a half-life of approximately 2.7 hours, which allows for targeted radiation therapy to be administered over a short period of time.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Yttrium ethylenediaminetetra(methylenephosphonic acid) in lab experiments include its ability to selectively target cancer cells, its short half-life, and its ability to emit beta particles. The limitations of using Yttrium ethylenediaminetetra(methylenephosphonic acid) in lab experiments include the need for specialized equipment to handle radioactive materials and the potential for radiation exposure to lab personnel.
Zukünftige Richtungen
For the use of Yttrium ethylenediaminetetra(methylenephosphonic acid) in scientific research include the development of new chelating agents and the optimization of the synthesis method.
Synthesemethoden
The synthesis of Yttrium ethylenediaminetetra(methylenephosphonic acid) involves the reaction of ethylenediaminetetraacetic acid (EDTA) with methylenephosphonic acid (MNP) and yttrium chloride. The reaction is carried out in an aqueous solution at a pH of 6-7. The resulting product is purified using ion exchange chromatography to remove any impurities. The final product is a white powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Yttrium ethylenediaminetetra(methylenephosphonic acid) has been used in scientific research applications as a radiopharmaceutical agent for targeted radiation therapy. The ability of Y-90 to emit beta particles makes it an ideal candidate for targeted radiation therapy. Yttrium ethylenediaminetetra(methylenephosphonic acid) has been used in preclinical studies for the treatment of bone metastases, liver cancer, and prostate cancer.
Eigenschaften
CAS-Nummer |
122436-39-9 |
|---|---|
Produktname |
Yttrium ethylenediaminetetra(methylenephosphonic acid) |
Molekularformel |
C6H12N2O12P4Y-5 |
Molekulargewicht |
517.97 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine;yttrium-90(3+) |
InChI |
InChI=1S/C6H20N2O12P4.Y/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-8/i;1+1 |
InChI-Schlüssel |
SIYJWCLKTLNSHT-IEOVAKBOSA-F |
Isomerische SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[90Y+3] |
SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Y+3] |
Kanonische SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Y+3] |
Synonyme |
(90Y)-EDTMP yttrium ethylenediaminetetra(methylenephosphonic acid) yttrium-EDTMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







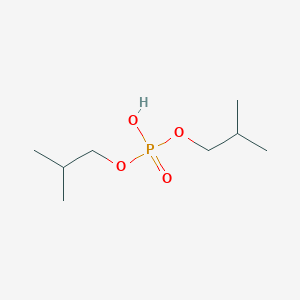

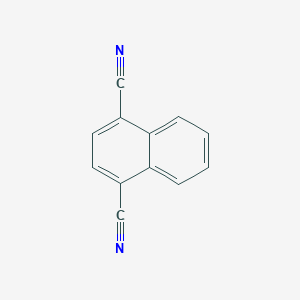

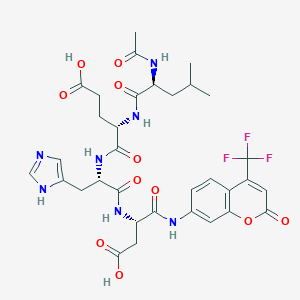
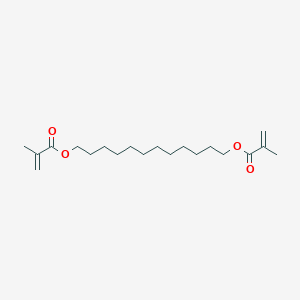
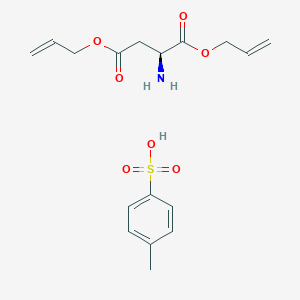
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)

